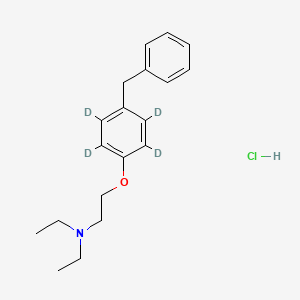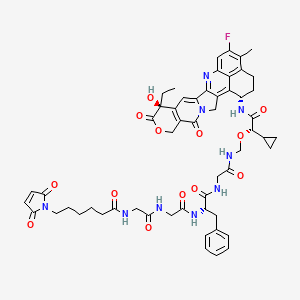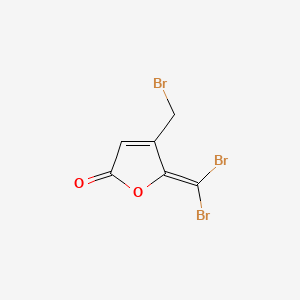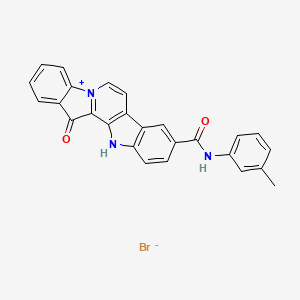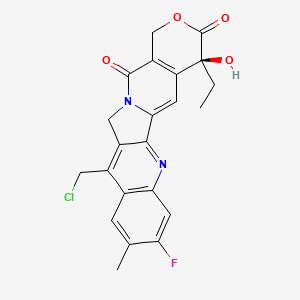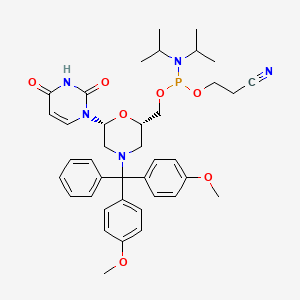
N-DMTr-morpholino-U-5'-O-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-DMTr-morpholino-U-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. It is a phosphoramidite monomer that plays a crucial role in the field of nucleic acid chemistry, particularly in the synthesis of modified nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-morpholino-U-5’-O-phosphoramidite involves the protection of the nucleoside with a dimethoxytrityl (DMTr) group at the 5’-hydroxyl positionThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of N-DMTr-morpholino-U-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-DMTr-morpholino-U-5’-O-phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester.
Substitution: The DMTr group can be removed under acidic conditions to expose the hydroxyl group for further reactions
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine is commonly used.
Substitution: Trichloroacetic acid in dichloromethane is used to remove the DMTr group
Major Products
The major products formed from these reactions include the fully deprotected nucleoside and the corresponding phosphate triester .
Scientific Research Applications
N-DMTr-morpholino-U-5’-O-phosphoramidite is widely used in scientific research, particularly in the synthesis of modified oligonucleotides. These modified oligonucleotides are used in various applications, including:
Chemistry: Synthesis of nucleic acid analogs for structural and functional studies.
Biology: Development of antisense oligonucleotides for gene silencing and regulation.
Medicine: Design of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: Production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques
Mechanism of Action
N-DMTr-morpholino-U-5’-O-phosphoramidite exerts its effects by participating in the synthesis of oligonucleotides. The compound acts as a building block, allowing the sequential addition of nucleotides to form a desired sequence. The DMTr group protects the 5’-hydroxyl group during the synthesis, preventing unwanted side reactions. The morpholino group enhances the stability and binding affinity of the resulting oligonucleotide .
Comparison with Similar Compounds
Similar Compounds
- N-DMTr-morpholino-G-5’-O-phosphoramidite
- N-DMTr-morpholino-C-5’-O-phosphoramidite
- N-DMTr-morpholino-A-5’-O-phosphoramidite
Uniqueness
N-DMTr-morpholino-U-5’-O-phosphoramidite is unique due to the presence of the morpholino group, which provides enhanced stability and binding affinity compared to traditional nucleoside phosphoramidites. This makes it particularly useful in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications .
Properties
Molecular Formula |
C39H48N5O7P |
|---|---|
Molecular Weight |
729.8 g/mol |
IUPAC Name |
3-[[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-(2,4-dioxopyrimidin-1-yl)morpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(49-24-10-22-40)50-27-35-25-42(26-37(51-35)43-23-21-36(45)41-38(43)46)39(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-21,23,28-29,35,37H,10,24-27H2,1-6H3,(H,41,45,46)/t35-,37+,52?/m0/s1 |
InChI Key |
CNDNQFVLRHUMQK-KIUZSHJCSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
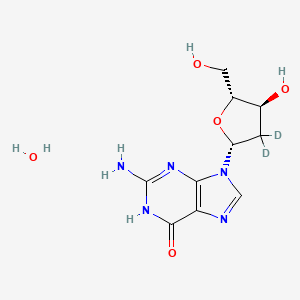
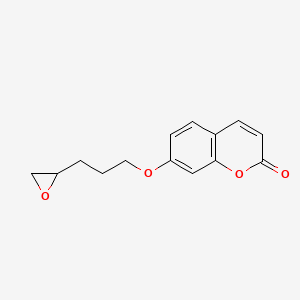
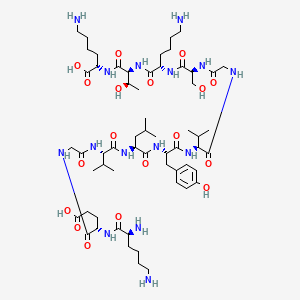

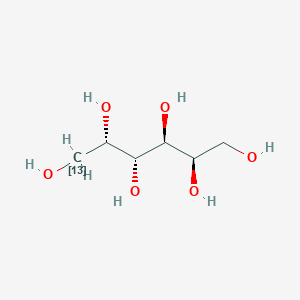
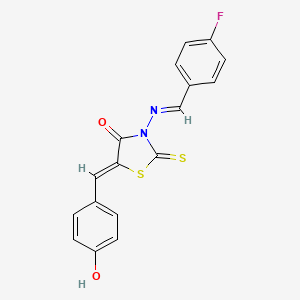
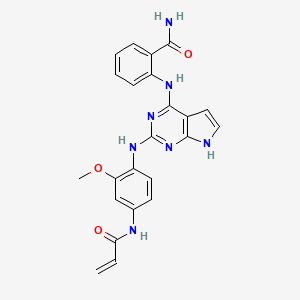
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
